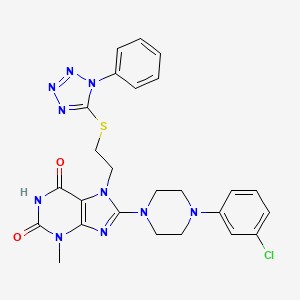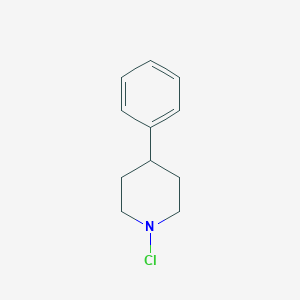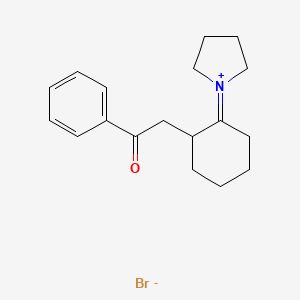
N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) is a chemical compound with the molecular formula C₁₂H₂₄N₆O₂P₂ It is known for its unique structure, which includes piperazine and aziridine rings, and phosphine oxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) typically involves the reaction of piperazine with aziridine and phosphine oxide derivatives. One common method includes the use of aziridine and phosphine oxide in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with higher oxidation states, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and coatings with unique properties.
Mécanisme D'action
The mechanism of action of Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The aziridine rings can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds like piperazine-1,4-diylbis(ethane-2,1-diyl) and piperazine-1,4-diylbis(ethane-2,1-diyl)bis(azanediyl) are structurally similar but lack the aziridine and phosphine oxide groups.
Aziridine derivatives: Compounds like 1,2,3-triazoles with aziridine rings are similar but differ in their overall structure and functional groups.
Uniqueness
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) is unique due to its combination of piperazine, aziridine, and phosphine oxide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
71042-76-7 |
|---|---|
Formule moléculaire |
C18H24BrNO |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
1-phenyl-2-(2-pyrrolidin-1-ium-1-ylidenecyclohexyl)ethanone;bromide |
InChI |
InChI=1S/C18H24NO.BrH/c20-18(15-8-2-1-3-9-15)14-16-10-4-5-11-17(16)19-12-6-7-13-19;/h1-3,8-9,16H,4-7,10-14H2;1H/q+1;/p-1 |
Clé InChI |
NUOPHESULPNELM-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(=[N+]2CCCC2)C(C1)CC(=O)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)
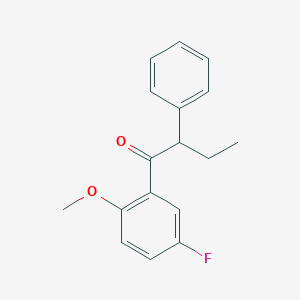
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)


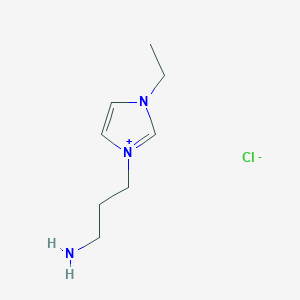
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)
![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
![4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)
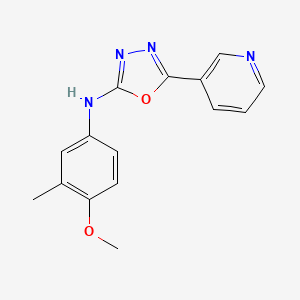
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)
